7-Tert-butyl-1-methoxypyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Tert-butyl-1-methoxypyrene is a substituted pyrene derivative known for its unique structural and electronic properties. Pyrene, a polycyclic aromatic hydrocarbon, serves as the core structure, with tert-butyl and methoxy groups attached at the 7 and 1 positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-1-methoxypyrene typically involves the electrophilic aromatic substitution of pyrene. The 2 and 7 positions of pyrene are less reactive towards electrophilic substitution compared to the 1, 3, 6, and 8 positions. selective substitution can be achieved using bulky electrophiles such as tert-butyl chloride . The methoxylation at the 1 position can be carried out using methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Small-scale laboratory synthesis remains the primary method for obtaining this compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-Tert-butyl-1-methoxypyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups at specific positions on the pyrene core.
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
7-Tert-butyl-1-methoxypyrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecular architectures.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 7-tert-butyl-1-methoxypyrene involves its interaction with molecular targets through its aromatic core and functional groups. The tert-butyl and methoxy groups influence the electronic properties of the pyrene core, affecting its reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its application, such as in photophysical studies or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Di-tert-butylpyrene: Another pyrene derivative with tert-butyl groups at the 2 and 7 positions.
1-Methoxypyrene: A simpler derivative with only a methoxy group at the 1 position.
Uniqueness
7-Tert-butyl-1-methoxypyrene is unique due to the combination of tert-butyl and methoxy groups, which confer distinct electronic and steric properties. This combination enhances its utility in specific applications, such as organic electronics and photophysics, compared to other pyrene derivatives .
Eigenschaften
CAS-Nummer |
189371-39-9 |
---|---|
Molekularformel |
C21H20O |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
7-tert-butyl-1-methoxypyrene |
InChI |
InChI=1S/C21H20O/c1-21(2,3)16-11-14-6-5-13-8-10-18(22-4)17-9-7-15(12-16)19(14)20(13)17/h5-12H,1-4H3 |
InChI-Schlüssel |
QGLBFZUILRSYNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)OC)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.